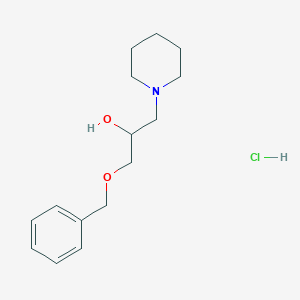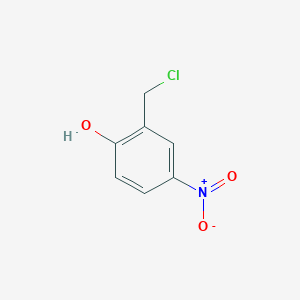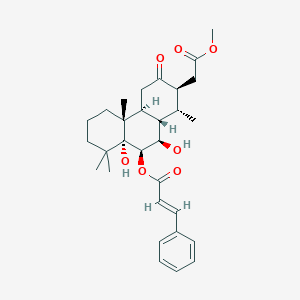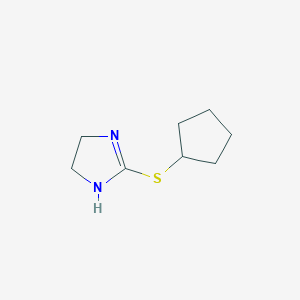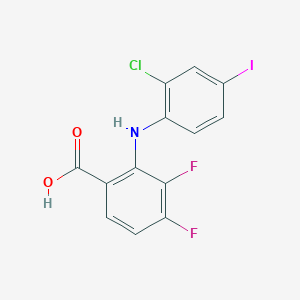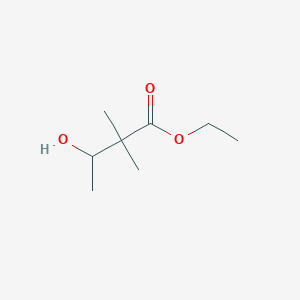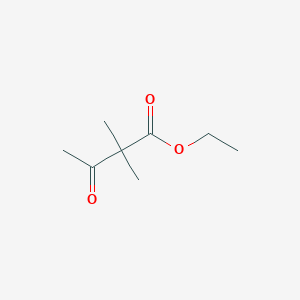![molecular formula C5H4N4O B020533 [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol CAS No. 106921-59-9](/img/structure/B20533.png)
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol is a heterocyclic compound with a molecular formula of C6H5N5O. It is a member of the triazolopyrimidine family of compounds and has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins in the body, which may contribute to its antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to interact with certain receptors in the brain, which may contribute to its potential use as a diagnostic tool for neurological diseases.
Biochemical and Physiological Effects:
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, as well as cancer cells. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use as a treatment for inflammatory diseases. Additionally, [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been shown to have anxiolytic and sedative effects, which may contribute to its potential use as a diagnostic tool for neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol in lab experiments include its potential antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a diagnostic tool for neurological diseases. However, there are also limitations to using [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol in lab experiments. These include the potential for toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol. These include further studies on its mechanism of action, as well as its potential use as a treatment for bacterial, fungal, and viral infections, cancer, and inflammatory diseases. Additionally, further research could be conducted on its potential use as a diagnostic tool for neurological diseases. Finally, additional studies could be conducted to optimize the synthesis method and improve the yield of the final product.
Métodos De Síntesis
The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol can be achieved through a variety of methods, including the reaction of 5-amino-1H-tetrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of triethylamine. Another method involves the reaction of 5-amino-1H-tetrazole with ethyl 2-chloroacetate in the presence of sodium ethoxide. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been studied for its potential use as a diagnostic tool for diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
106921-59-9 |
|---|---|
Nombre del producto |
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol |
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[1,5-c]pyrimidin-8-ol |
InChI |
InChI=1S/C5H4N4O/c10-4-1-6-3-9-5(4)7-2-8-9/h1-3,10H |
Clave InChI |
DBOURPQHYITDHY-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NC=NN2C=N1)O |
SMILES canónico |
C1=C(C2=NC=NN2C=N1)O |
Sinónimos |
[1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-8-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




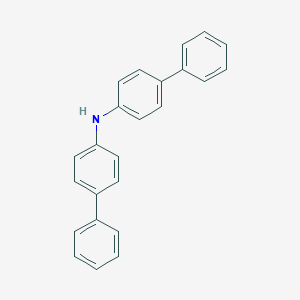
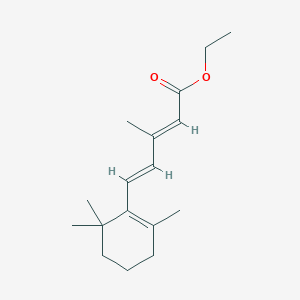
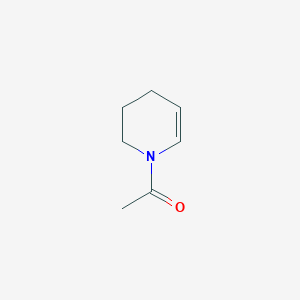
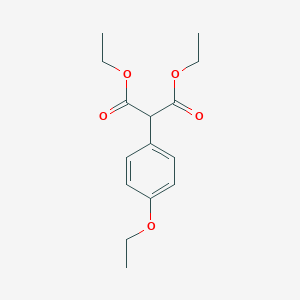
![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
